molecular formula C6H14ClNO2 B1447914 2-(Dimethylamino)butanoic acid hydrochloride CAS No. 1394040-12-0

2-(Dimethylamino)butanoic acid hydrochloride

Cat. No. B1447914
CAS RN: 1394040-12-0
M. Wt: 167.63 g/mol
InChI Key: LYVKSKAVQYPYRW-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)butanoic acid hydrochloride”, also known as “4-(Dimethylamino)butyric acid hydrochloride” or “4-(Dimethylamino)butanoic acid hydrochloride”, is a chemical compound commonly used in solution-phase peptide synthesis . It has a molecular weight of 167.63 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “2-dimethylaminoethyl chloride hydrochloride”, is synthesized using dimethylethanolamine as a raw material. The process involves a chlorination reaction between the dimethylethanolamine and thionyl chloride at a controlled temperature of 5-15°C under an ice water bath condition .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that is sensitive to air and hygroscopic . It should be stored under dry inert gas and protected from humidity and water . It is incompatible with water and oxidizing agents .

Scientific Research Applications

Sorption of Herbicides to Soil and Organic Matter

  • The research on sorption experiments indicates the significant role of soil parameters such as pH, organic carbon content, and iron oxides in understanding the behavior of herbicides like 2,4-D and its analogs. This insight is crucial for environmental management and pollution control strategies (Werner et al., 2012).

Enhancing Protoporphyrin IX Accumulation in Photodynamic Therapy

  • The optimization of intralesional protoporphyrin IX content through pretreatment or additives to improve the clinical outcome of photodynamic therapy is discussed. This approach is relevant for treating various dermatological conditions and potentially for other medical applications (Gerritsen et al., 2008).

Organic Corrosion Inhibitors for Industrial Cleaning

  • The study on organic corrosion inhibitors highlights their importance in protecting metals during acidic cleaning processes in industry. This knowledge aids in the development of safer and more efficient methods for maintaining and preserving industrial equipment (Goyal et al., 2018).

Biomass-derived Levulinic Acid in Drug Synthesis

  • The application of levulinic acid, which shares functional groups with 2-(Dimethylamino)butanoic acid hydrochloride, in drug synthesis demonstrates the potential of biomass-derived chemicals in creating cost-effective, cleaner, and more sustainable pharmaceutical manufacturing processes (Zhang et al., 2021).

Acid Activation of Clays for New Applications

  • The review on acid activation of clays, including the use of organic acids, provides insights into creating materials with enhanced surface properties. These activated clays find applications in environmental remediation, nanocomposites, and other innovative uses (Komadel, 2016).

Safety and Hazards

“2-(Dimethylamino)butanoic acid hydrochloride” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s interaction with enzymes such as peptidyl transferases and proteases is crucial for its function in peptide synthesis. These interactions involve the binding of this compound to the active sites of the enzymes, enhancing their catalytic activity and promoting the formation of peptide bonds .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, this compound can inhibit the activity of certain proteases, preventing the degradation of target proteins and thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites. These interactions are essential for the compound’s role in peptide synthesis and other biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Its subcellular localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .

properties

IUPAC Name

2-(dimethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-5(6(8)9)7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVKSKAVQYPYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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